

# A Technical Guide to dCeMM2-Induced Ubiquitination: Mechanism and Methodology

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## Compound of Interest

Compound Name: *dCeMM2*  
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This document provides an in-depth examination of **dCeMM2**, a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of Cyclin K. We will explore its unique mechanism of action, summarize key quantitative data, and provide detailed protocols for the pivotal experiments that have elucidated its function.

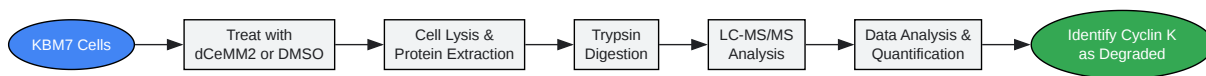
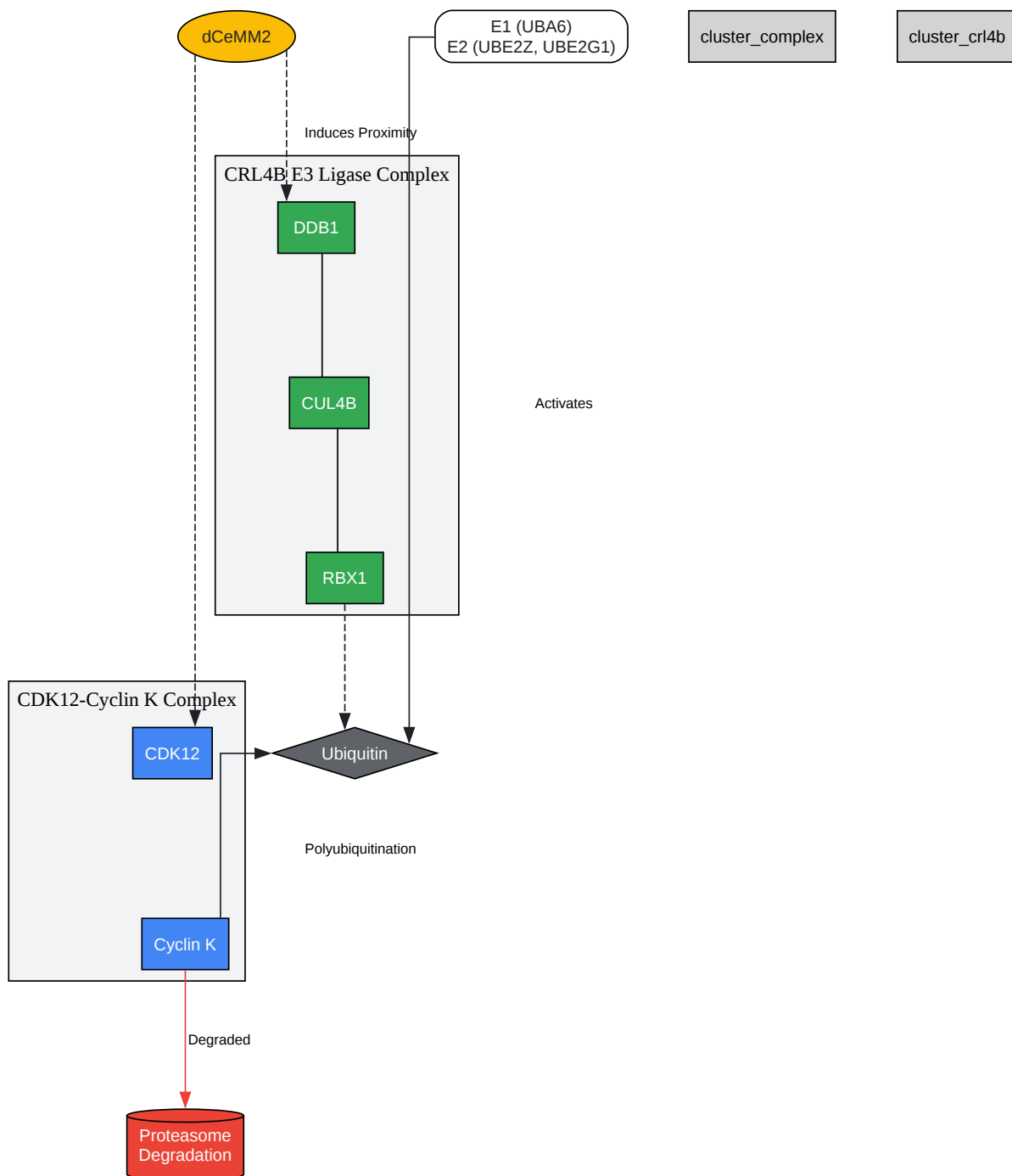
## Core Mechanism of Action: A Substrate Receptor-Independent Molecular Glue

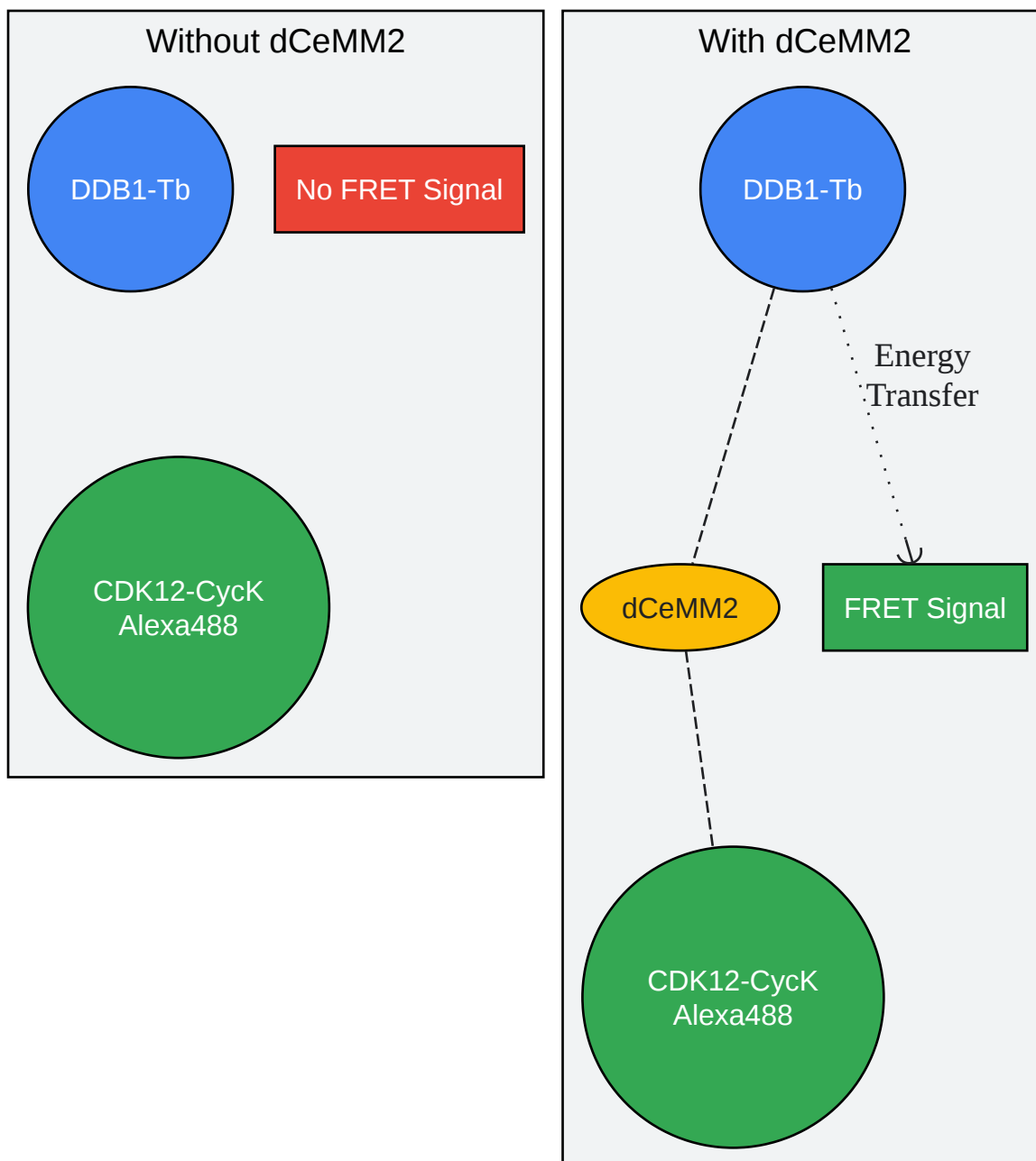
**dCeMM2** functions as a molecular glue, a small molecule that induces or stabilizes a protein-protein interaction that would not otherwise occur.<sup>[1]</sup> Its primary target is Cyclin K, which it degrades by hijacking the Cullin-RING E3 ubiquitin ligase 4B (CRL4B) complex.<sup>[2][3][4]</sup>

The mechanism is initiated when **dCeMM2** facilitates a novel interaction between the CDK12-Cyclin K complex and DDB1, an adaptor protein for the CRL4B E3 ligase.<sup>[1][5]</sup> This drug-induced proximity positions Cyclin K as a neosubstrate for the E3 ligase machinery. The ubiquitination cascade proceeds through the E1 ubiquitin-activating enzyme UBA6 and is carried out by the E2 ubiquitin-conjugating enzymes UBE2Z (priming) and UBE2G1

(extending).[1] This results in the polyubiquitination of Cyclin K, marking it for degradation by the 26S proteasome.

A critical and distinguishing feature of **dCeMM2**'s mechanism is its independence from a dedicated substrate receptor (SR), such as Cereblon (CRBN) or VHL, which are commonly co-opted by other molecular glue degraders.[1][6] Instead, **dCeMM2** directly glues the CDK12-Cyclin K complex to the core CRL adaptor protein, DDB1.





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- [To cite this document: BenchChem. \[A Technical Guide to dCeMM2-Induced Ubiquitination: Mechanism and Methodology\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b15620477/docs#a-technical-guide-to-dcemm2-induced-ubiquitination-mechanism-and-methodology\]](#)

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